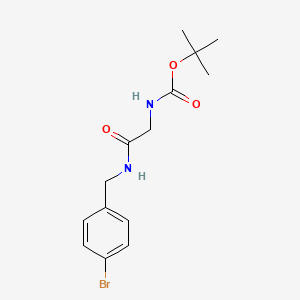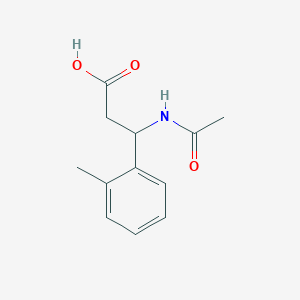
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycinamide, with a 4-bromobenzyl group attached to the other nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form N-(tert-butoxycarbonyl)glycine.
Formation of Glycinamide: N-(tert-butoxycarbonyl)glycine is then converted to its corresponding amide by reacting with ammonia or an amine source.
Bromobenzylation: The final step involves the reaction of N-(tert-butoxycarbonyl)glycinamide with 4-bromobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Deprotection Reactions: The major product is the free amine derivative of glycinamide.
Coupling Reactions: The products are typically larger peptides or amide-linked compounds.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the reactive amine group.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-N1-benzylglycinamide: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
N-(tert-butoxycarbonyl)-N1-(4-chlorobenzyl)glycinamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and applications.
N-(tert-butoxycarbonyl)-N1-(4-methylbenzyl)glycinamide: Features a methyl group instead of bromine, resulting in different steric and electronic properties.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and biologically active compounds.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZPLRLBNXVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B2750532.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)


![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)


![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)
